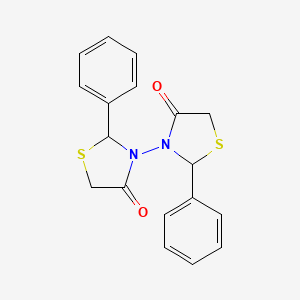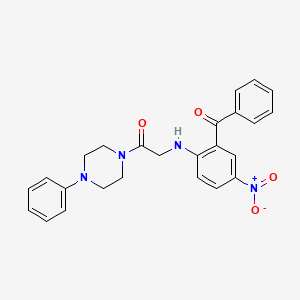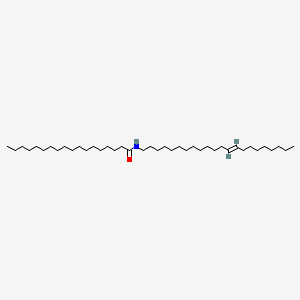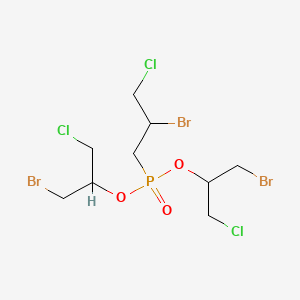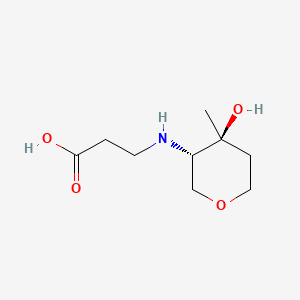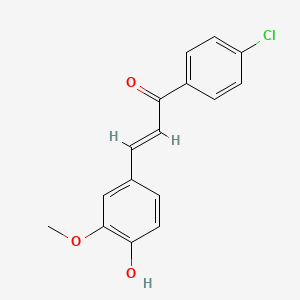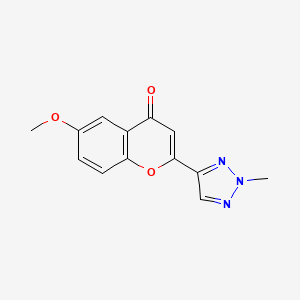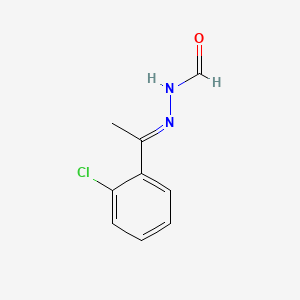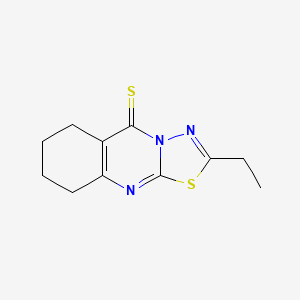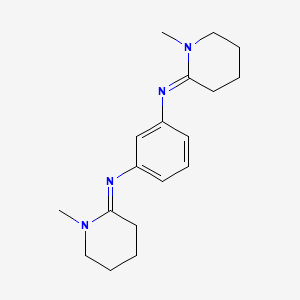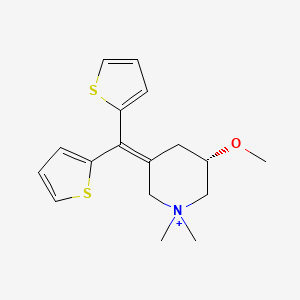
Timepidium, (S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Analyse Des Réactions Chimiques
Timepidium bromide undergoes several types of chemical reactions, including:
Oxidation: The thiophene rings can be oxidized under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups.
Reduction: The compound can be reduced to its corresponding amine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed from these reactions include oxidized thiophene derivatives and substituted piperidinium compounds .
Applications De Recherche Scientifique
Timepidium bromide has a wide range of applications in scientific research:
Chemistry: Used as a model compound in the study of anticholinergic agents and their interactions with muscarinic receptors.
Biology: Employed in research on gastrointestinal motility and the role of muscarinic receptors in smooth muscle contraction.
Medicine: Investigated for its potential use in treating gastrointestinal disorders and its effects on visceral pain.
Industry: Utilized in the development of new anticholinergic drugs and in the study of drug-receptor interactions
Mécanisme D'action
Timepidium bromide works by antagonizing muscarinic acetylcholine receptors (mAChRs) in the gastrointestinal tract . These receptors, when activated by the neurotransmitter acetylcholine, stimulate smooth muscle contraction and increase secretions within the stomach and intestines. By blocking these receptors, Timepidium bromide reduces muscle contractions and secretions, alleviating spasms and pain .
Comparaison Avec Des Composés Similaires
Timepidium bromide is similar to other anticholinergic compounds such as:
Tipepidine: Lacks the quaternary methyl group and the methoxy ether present in Timepidium bromide.
Tiquizium bromide: Another anticholinergic used for similar therapeutic purposes.
Dorzolamide: Contains a thiophene nucleus but is used primarily as a carbonic anhydrase inhibitor in the treatment of glaucoma.
Timepidium bromide is unique in its specific structure, which includes the quaternary ammonium group and the methoxy ether, contributing to its peripheral action and lack of central side effects .
Propriétés
Numéro CAS |
340027-74-9 |
|---|---|
Formule moléculaire |
C17H22NOS2+ |
Poids moléculaire |
320.5 g/mol |
Nom IUPAC |
(5S)-3-(dithiophen-2-ylmethylidene)-5-methoxy-1,1-dimethylpiperidin-1-ium |
InChI |
InChI=1S/C17H22NOS2/c1-18(2)11-13(10-14(12-18)19-3)17(15-6-4-8-20-15)16-7-5-9-21-16/h4-9,14H,10-12H2,1-3H3/q+1/t14-/m0/s1 |
Clé InChI |
PDYOTUCJOLELJU-AWEZNQCLSA-N |
SMILES isomérique |
C[N+]1(C[C@H](CC(=C(C2=CC=CS2)C3=CC=CS3)C1)OC)C |
SMILES canonique |
C[N+]1(CC(CC(=C(C2=CC=CS2)C3=CC=CS3)C1)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






